molecular formula C14H23N B13226726 Butyl[1-(3,5-dimethylphenyl)ethyl]amine

Butyl[1-(3,5-dimethylphenyl)ethyl]amine

Cat. No.: B13226726
M. Wt: 205.34 g/mol
InChI Key: MTNKKJBXYXBCDG-UHFFFAOYSA-N
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Description

Butyl[1-(3,5-dimethylphenyl)ethyl]amine is an organic compound with the molecular formula C14H23N It is a derivative of phenylethylamine, where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions, and the ethylamine chain is further substituted with a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[1-(3,5-dimethylphenyl)ethyl]amine typically involves the alkylation of 3,5-dimethylphenylethylamine with butyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and butyl bromide (C4H9Br) as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Butyl[1-(3,5-dimethylphenyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Electrophiles such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

Butyl[1-(3,5-dimethylphenyl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl[1-(3,5-dimethylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: The parent compound, lacking the butyl and methyl substitutions.

    3,5-Dimethylphenylethylamine: Similar structure but without the butyl group.

    Butylphenylethylamine: Similar structure but without the methyl groups on the phenyl ring.

Uniqueness

Butyl[1-(3,5-dimethylphenyl)ethyl]amine is unique due to the combined presence of the butyl group and the 3,5-dimethyl substitutions on the phenyl ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[1-(3,5-dimethylphenyl)ethyl]butan-1-amine

InChI

InChI=1S/C14H23N/c1-5-6-7-15-13(4)14-9-11(2)8-12(3)10-14/h8-10,13,15H,5-7H2,1-4H3

InChI Key

MTNKKJBXYXBCDG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1=CC(=CC(=C1)C)C

Origin of Product

United States

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